3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium
Overview
Description
3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium is an anthocyanidin, a type of flavonoid pigment found in plants. It is known for its vibrant red color and is commonly found in the heartwood of certain trees, such as Guibourtia coleosperma. The compound is chemically identified as 2-(4-hydroxyphenyl)chromenylium-3,7-diol and is often referred to as guibourtinidin chloride when in its chloride form .
Mechanism of Action
Target of Action
Guibourtinidin, also known as Flavylium, 3,4’,7-trihydroxy- or Guibourtinidin ion, is an anthocyanidin Anthocyanidins are a type of flavonoid, a class of compounds with antioxidant effects
Biochemical Pathways
Anthocyanidins, including Guibourtinidin, are known to form tannins called leucoguibourtinidins or proguibourtinidins . These tannins are part of larger biochemical pathways involved in plant metabolism and defense.
Biochemical Analysis
Biochemical Properties
As an anthocyanidin, Guibourtinidin forms tannins called leucoguibourtinidins or proguibourtinidins
Molecular Mechanism
As an anthocyanidin, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular targets and mechanisms of Guibourtinidin remain to be determined.
Metabolic Pathways
As an anthocyanidin, it may interact with various enzymes or cofactors and could potentially influence metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium can be synthesized through the hydrolysis of leuco-guibourtinidins, which are tannins found in the heartwood of Guibourtia species. The hydrolysis is typically carried out using alcoholic hydrochloric acid, which converts the leuco-guibourtinidins into guibourtinidin chloride .
Industrial Production Methods
Industrial production of guibourtinidin ion involves the extraction of tannins from the heartwood of Guibourtia trees, followed by hydrolysis using acidic conditions. The process is optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: The compound can be reduced to form leuco-anthocyanidins, which are colorless and can be further used in different applications.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products
Oxidation: Quinones
Reduction: Leuco-anthocyanidins
Substitution: Acetylated and benzoylated derivatives
Scientific Research Applications
3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium has a wide range of applications in scientific research:
Chemistry: Used as a natural dye and pigment in various chemical processes.
Biology: Studied for its antioxidant properties and potential health benefits.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of natural colorants for food and cosmetics
Comparison with Similar Compounds
3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium is unique among anthocyanidins due to its specific chemical structure and properties. Similar compounds include:
Cyanidin: Another anthocyanidin with a similar structure but different hydroxylation pattern.
Delphinidin: Known for its blue color, it has additional hydroxyl groups compared to guibourtinidin ion.
Pelargonidin: A red pigment like guibourtinidin ion but with a simpler structure
Properties
IUPAC Name |
2-(4-hydroxyphenyl)chromenylium-3,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-11-4-1-9(2-5-11)15-13(18)7-10-3-6-12(17)8-14(10)19-15/h1-8H,(H2-,16,17,18)/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQPDIBIQDDUNF-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C3C=CC(=CC3=[O+]2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11O4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40607810 | |
Record name | 3,4′,7-Trihydroxyflavylium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40607810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23130-31-6 | |
Record name | 3,7-Dihydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23130-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guibourtinidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023130316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4′,7-Trihydroxyflavylium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40607810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUIBOURTINIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K4V6C6T6B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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